N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide
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Overview
Description
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of tricyclic nitrogen-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydrocinnolin ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperidinyl group: This step often involves nucleophilic substitution reactions.
Formation of the indole ring: This can be synthesized through Fischer indole synthesis or other suitable methods.
Coupling of the indole ring with the piperidinyl-tetrahydrocinnolin intermediate: This step usually involves amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the formation of reduced analogs.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving tricyclic nitrogen-containing compounds.
Medicine: It has potential therapeutic applications, particularly as an antibacterial agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Known for their antibacterial activity.
Naphthyridine derivatives: Also exhibit antibacterial properties.
Morpholine derivatives: Used in various medicinal applications.
Uniqueness
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide is unique due to its specific tricyclic structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of the tetrahydrocinnolin, piperidinyl, and indole moieties sets it apart from other similar compounds .
Biological Activity
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-2-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential through a detailed examination of relevant studies and findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Cinnoline Core : The initial step involves synthesizing the 5,6,7,8-tetrahydrocinnoline structure through cyclization reactions.
- Piperidine Attachment : This is followed by the introduction of the piperidine moiety via nucleophilic substitution.
- Indole Carboxamide Formation : The final step involves coupling with indole derivatives to form the desired carboxamide.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Notably, it has been shown to inhibit key kinases such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent Kinase 2), which are essential for cell proliferation and survival .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative effects across various cancer cell lines. For instance:
- GI50 Values : In studies evaluating its potency against several cancer cell lines, derivatives exhibited GI50 values ranging from 0.95 µM to 1.50 µM. These values indicate strong antiproliferative activity comparable to established chemotherapeutics like doxorubicin .
Induction of Apoptosis
The compound has also been linked to the induction of apoptosis in cancer cells. Mechanistic studies revealed that it enhances the activity of apoptotic markers such as caspases 3, 8, and 9 while modulating levels of Bcl-2 and Bax proteins. This suggests a multi-targeted mechanism where the compound not only inhibits cell growth but also promotes programmed cell death .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Study on Anti-inflammatory Activity
A study investigated the anti-inflammatory potential of indole derivatives similar to this compound. It was found that certain derivatives effectively inhibited LPS-induced TNF-alpha and IL-6 production in RAW 264.7 macrophages. This highlights the compound's potential beyond anticancer applications into inflammatory disease models .
Therapeutic Applications
The compound is being explored for its therapeutic applications in treating various conditions including cancer and inflammatory diseases. Its ability to modulate multiple signaling pathways makes it a promising candidate for further development in drug formulation.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c28-22(20-13-15-5-1-3-7-18(15)24-20)23-17-9-11-27(12-10-17)21-14-16-6-2-4-8-19(16)25-26-21/h1,3,5,7,13-14,17,24H,2,4,6,8-12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTJHBIQJPIORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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